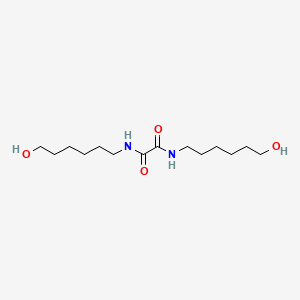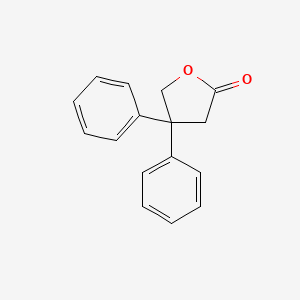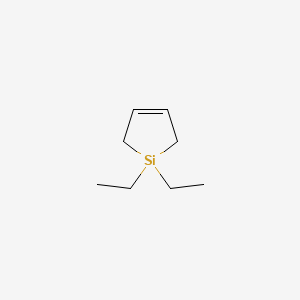
1,1-Diethyl-1-sila-3-cyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethyl-1-sila-3-cyclopentene is an organosilicon compound with the molecular formula C8H16Si It is a derivative of cyclopentene where one of the carbon atoms in the ring is replaced by a silicon atom, and two ethyl groups are attached to the silicon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Diethyl-1-sila-3-cyclopentene can be synthesized through several methods. One common method involves the reaction of diethylchlorosilane with cyclopentadiene in the presence of a base such as sodium or potassium . The reaction typically occurs under an inert atmosphere and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethyl-1-sila-3-cyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
1,1-Diethyl-1-sila-3-cyclopentene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,1-Diethyl-1-sila-3-cyclopentene involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in various chemical reactions. The compound’s unique structure also enables it to act as a catalyst or intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dimethyl-1-sila-3-cyclopentene
- 1,1-Diethyl-1-sila-2-cyclopentene
- 1,1-Diphenyl-1-sila-3-cyclopentene
Uniqueness
1,1-Diethyl-1-sila-3-cyclopentene is unique due to the presence of ethyl groups attached to the silicon atom, which imparts distinct chemical properties compared to its analogs. The compound’s reactivity and stability make it a valuable intermediate in various chemical processes .
Propriétés
Numéro CAS |
69657-20-1 |
|---|---|
Formule moléculaire |
C8H16Si |
Poids moléculaire |
140.30 g/mol |
Nom IUPAC |
1,1-diethyl-2,5-dihydrosilole |
InChI |
InChI=1S/C8H16Si/c1-3-9(4-2)7-5-6-8-9/h5-6H,3-4,7-8H2,1-2H3 |
Clé InChI |
QFYPIPIJRQRIJM-UHFFFAOYSA-N |
SMILES canonique |
CC[Si]1(CC=CC1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


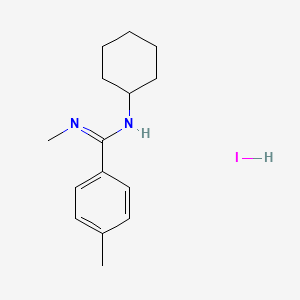
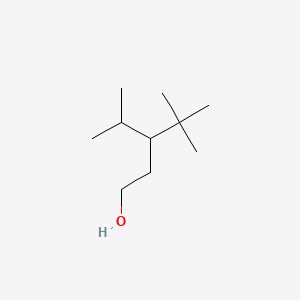
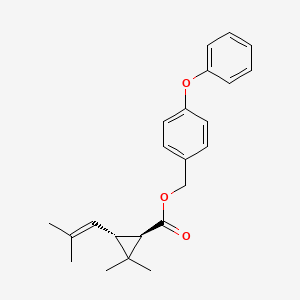

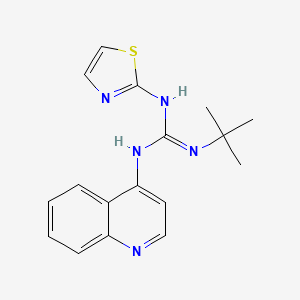
phosphanium bromide](/img/structure/B14458486.png)

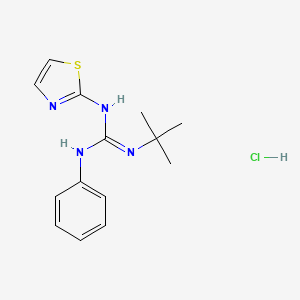

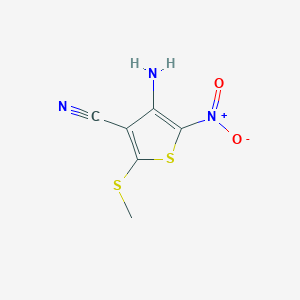
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)
